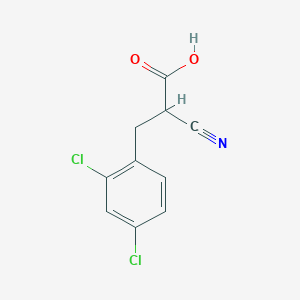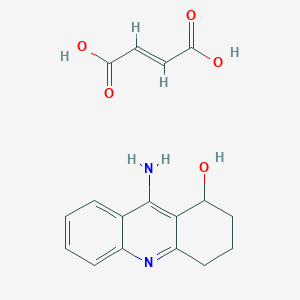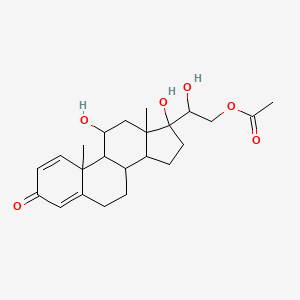![molecular formula C21H18O10 B12293149 3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)
3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,4,5-trihidroxi-6-[4-(7-hidroxi-4-oxo-croman-3-il)fenoxi]oxano-2-carboxílico es un compuesto orgánico complejo que pertenece a la clase de los flavonoides. Los flavonoides son conocidos por sus diversas actividades biológicas y se encuentran comúnmente en diversas plantas. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos hidroxilo y una parte cromanílica, lo que lo convierte en un tema de interés en varios campos científicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3,4,5-trihidroxi-6-[4-(7-hidroxi-4-oxo-croman-3-il)fenoxi]oxano-2-carboxílico generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de un derivado de cromano-4-ona con un ácido oxano-2-carboxílico sustituido con fenoxi. Las condiciones de reacción a menudo requieren el uso de catalizadores como ácidos o bases, y el proceso puede implicar calentamiento a reflujo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3,4,5-trihidroxi-6-[4-(7-hidroxi-4-oxo-croman-3-il)fenoxi]oxano-2-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: El grupo carbonilo en la parte cromanílica se puede reducir para formar alcoholes.
Sustitución: El grupo fenoxi puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las reacciones generalmente se llevan a cabo bajo temperaturas y condiciones de pH controladas para garantizar la selectividad y el rendimiento .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de alcohol. Las reacciones de sustitución pueden conducir a varios derivados de fenoxi sustituidos .
Aplicaciones Científicas De Investigación
El ácido 3,4,5-trihidroxi-6-[4-(7-hidroxi-4-oxo-croman-3-il)fenoxi]oxano-2-carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto exhibe propiedades antioxidantes y se estudia por su potencial para eliminar radicales libres.
Medicina: Se está llevando a cabo una investigación para explorar sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción del ácido 3,4,5-trihidroxi-6-[4-(7-hidroxi-4-oxo-croman-3-il)fenoxi]oxano-2-carboxílico involucra su interacción con varios objetivos moleculares y vías. La actividad antioxidante del compuesto se atribuye a su capacidad para donar átomos de hidrógeno de sus grupos hidroxilo, neutralizando los radicales libres. Además, puede inhibir enzimas como la tirosinasa, que participa en la síntesis de melanina .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3,4,5-trihidroxi-6-[(4-oxo-2-fenil-4H-croman-3-il)oxi]oxano-2-carboxílico
- Ácido 3,4,5-trihidroxi-6-{[(2E)-2-metilbut-2-enoyl]oxi}oxano-2-carboxílico
- Ácido benzoico, 3,4,5-trihidroxi-
Singularidad
Lo que diferencia al ácido 3,4,5-trihidroxi-6-[4-(7-hidroxi-4-oxo-croman-3-il)fenoxi]oxano-2-carboxílico de compuestos similares es su combinación única de grupos hidroxilo y la parte cromanílica. Esta estructura confiere una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
IUPAC Name |
3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUYSKUVHUPXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)




![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)

![4-(1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12293133.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B12293150.png)
![4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)
